

Spectroscopic Analysis of 3-(Chloromethyl)tetrahydrofuran: A Comparative Guide

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Compound of Interest

Compound Name: 3-(Chloromethyl)tetrahydrofuran

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This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **3-(Chloromethyl)tetrahydrofuran** and its structural and elemental analogs. Due to the limited availability of published experimental spectra for **3-(chloromethyl)tetrahydrofuran**, this guide utilizes predicted data alongside available experimental data for related compounds to offer a valuable resource for spectral interpretation and compound identification.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **3-(chloromethyl)tetrahydrofuran** and its key alternatives. Understanding the subtle shifts and coupling patterns between these closely related structures is crucial for accurate characterization in a research and development setting.

Disclaimer: Data for **3-(Chloromethyl)tetrahydrofuran** and 3-(Bromomethyl)tetrahydrofuran are predicted values obtained from spectral databases and computational models. Data for 2-(Chloromethyl)tetrahydrofuran is based on referenced experimental information.

Table 1: ^1H NMR Spectral Data Comparison (Solvent: CDCl_3)

Compound	Position	Predicted/Reported Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted J-coupling (Hz)
3-(Chloromethyl)tetrahydrofuran	-CH ₂ Cl	3.55	Doublet	7.0
	-CHO- (C2, C5)	3.70 - 3.90	Multiplet	-
	-CH- (C3)	2.60 - 2.75	Multiplet	-
	-CH ₂ - (C4)	1.95 - 2.10	Multiplet	-
2-(Chloromethyl)tetrahydrofuran	-CH ₂ Cl	3.58 - 3.65	Multiplet	-
	-CHO- (C2)	4.10 - 4.20	Multiplet	-
	-CH ₂ O- (C5)	3.80 - 3.95	Multiplet	-
	-CH ₂ - (C3, C4)	1.80 - 2.10	Multiplet	-
3-(Bromomethyl)tetrahydrofuran	-CH ₂ Br	3.40	Doublet	7.0
	-CHO- (C2, C5)	3.70 - 3.90	Multiplet	-
	-CH- (C3)	2.65 - 2.80	Multiplet	-
	-CH ₂ - (C4)	2.00 - 2.15	Multiplet	-

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

Compound	Predicted/Reported Chemical Shift (δ , ppm)
3-(Chloromethyl)tetrahydrofuran	C2/C5: ~68.0, C3: ~43.0, C4: ~30.0, CH ₂ Cl: ~48.0
2-(Chloromethyl)tetrahydrofuran	C2: ~79.0, C3: ~28.0, C4: ~26.0, C5: ~68.0, CH ₂ Cl: ~47.0[1]
3-(Bromomethyl)tetrahydrofuran	C2/C5: ~68.0, C3: ~43.0, C4: ~30.0, CH ₂ Br: ~36.0

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like halogenated tetrahydrofurans.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
- **Dissolution:** Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a clear, homogeneous solution.
- **Transfer:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
- **Tube Sealing:** Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

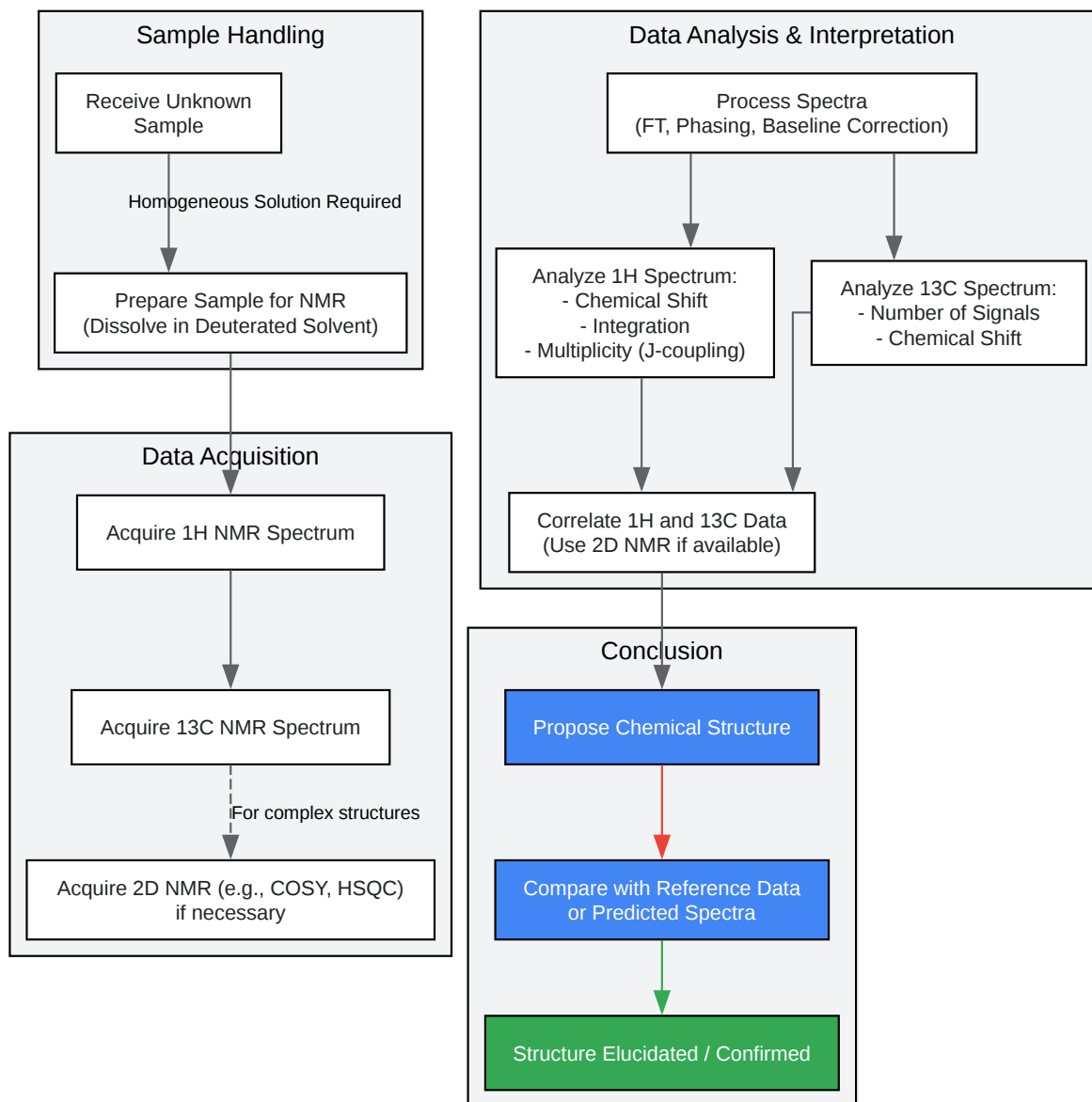
- **Instrument Setup:** Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

- **Locking:** The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.
- **Shimming:** The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.
- **Tuning and Matching:** The NMR probe is tuned to the specific nucleus being observed (^1H or ^{13}C) to maximize signal detection and sensitivity.
- **Parameter Setup:**
 - ^1H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and a short relaxation delay. Usually, 8 to 16 scans are adequate for a sufficient signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- **Data Acquisition:** Initiate the experiment to acquire the Free Induction Decay (FID).
- **Data Processing:** The acquired FID is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum. Phase and baseline corrections are applied to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound, such as a functionalized tetrahydrofuran, using NMR spectroscopy.

Workflow for Spectroscopic Identification



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Caption: Logical workflow for compound identification using NMR spectroscopy.

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References

- 1. Tetrahydrofurfuryl chloride | 3003-84-7 | Benchchem [benchchem.com]
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